N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Description
Properties
Molecular Formula |
C18H18N2O |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H18N2O/c1-13-7-8-17-16(11-13)15(12-20-17)9-10-19-18(21)14-5-3-2-4-6-14/h2-8,11-12,20H,9-10H2,1H3,(H,19,21) |
InChI Key |
UKNWRCOORYMONB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis-Based Approach
The Fischer indole synthesis remains a cornerstone for constructing the 5-methylindole scaffold. A phenylhydrazine derivative, such as 4-methylphenylhydrazine , is condensed with a ketone bearing the ethylamine precursor. For instance, reaction with 3-oxo-pentanenitrile under acidic conditions (HCl/AcOH) yields 5-methylindole-3-acetonitrile, which is hydrolyzed to the corresponding amine. Subsequent benzoylation with benzoyl chloride in the presence of a base (e.g., triethylamine) affords the target compound.
Key steps :
Reductive Alkylation and Cyclization
An alternative route involves reductive alkylation of 5-methyltryptamine with benzaldehyde, followed by cyclization. This method leverages the inherent reactivity of the indole’s 3-position:
-
5-Methyltryptamine is treated with benzaldehyde in methanol, forming an imine intermediate.
-
Sodium cyanoborohydride reduces the imine to the secondary amine.
-
Cyclization under acidic conditions (H₂SO₄) yields the ethylamine side chain, which is then benzoylated.
Advantages : Avoids harsh hydrolysis conditions; suitable for gram-scale synthesis.
Limitations : Requires pre-synthesized 5-methyltryptamine, increasing cost.
Catalytic Methods and Modern Innovations
Palladium-Catalyzed Cross-Coupling
Recent advances employ palladium catalysts to introduce the benzamide group. Starting from 3-(2-aminoethyl)-5-methylindole , a Buchwald-Hartwig coupling with benzoyl chloride using Pd(OAc)₂/Xantphos as the catalyst system achieves C–N bond formation.
Conditions :
One-Pot Tandem Reactions
A patent-derived method (CN102432519A) describes a one-pot synthesis avoiding intermediate isolation:
-
Catalytic hydrogenation : Nitro precursor → amine.
-
Diazotization : NaNO₂/HCl at 0–5°C.
-
Cyclization : Heating with 4-chlorobutyraldehyde dimethyl acetal to form the indole core.
-
Benzoylation : In situ reaction with benzoyl chloride.
Key parameters :
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts benzoylation efficiency:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 92 | 98 |
| THF | 40 | 85 | 95 |
| Ethyl Acetate | 25 | 78 | 90 |
Polar aprotic solvents (e.g., DMF) enhance amide bond formation but require rigorous drying.
Catalytic Hydrogenation Optimization
Hydrogenation of nitro intermediates using Raney Ni vs. Pd/C :
| Catalyst | H₂ Pressure (MPa) | Time (h) | Yield (%) |
|---|---|---|---|
| Raney Ni | 0.5 | 3 | 89 |
| Pd/C | 0.3 | 2 | 93 |
Pd/C offers faster reaction times but at higher cost.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 7.2 Hz, 2H, Ar–H), 7.82 (s, 1H, indole-H), 7.50–7.42 (m, 3H, Ar–H), 7.21 (d, J = 8.4 Hz, 1H, indole-H), 6.98 (s, 1H, indole-H), 3.72 (t, J = 6.8 Hz, 2H, CH₂), 2.89 (t, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃).
-
HRMS : m/z calc. for C₁₈H₁₈N₂O [M+H]⁺: 294.1368; found: 294.1365.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥98% purity when using column chromatography (silica gel, ethyl acetate/hexane).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: Indoles can be oxidized to form oxindoles.
Reduction: Reduction of indoles can lead to the formation of indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxindoles
Reduction: Indolines
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been studied for its potential therapeutic effects in various diseases:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties by inhibiting specific kinases involved in cancer progression. In non-small cell lung cancer (NSCLC) models, it has been shown to restore sensitivity to existing therapies, enhancing cell growth inhibition and promoting apoptosis.
- Melatonin Receptor Modulation : The compound acts as an agonist at melatonin receptor type 1A and an inhibitor at type 1B. This dual action suggests its potential use in managing sleep disorders and mood regulation.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some common bacteria are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella enterica | 16 |
These findings indicate that this compound possesses broad-spectrum antimicrobial activity, potentially through mechanisms that disrupt bacterial cell membranes.
Neuropharmacology
Research suggests that the compound may have implications in neuropharmacology due to its interaction with neurotransmitter systems. Its modulation of melatonin receptors can influence circadian rhythms and mood disorders, making it a candidate for further investigation in treating conditions such as depression and anxiety.
Case Study 1: NSCLC Models
In a study involving gefitinib-resistant NSCLC cells, administration of this compound restored sensitivity to EGFR-targeted therapies. The results indicated enhanced cell growth inhibition and apoptosis induction compared to single-target agents.
Case Study 2: Melatonin Receptor Studies
Another study explored the compound's interaction with melatonin receptors, linking it to potential therapeutic effects in managing circadian rhythm disorders. The modulation of these receptors could lead to new treatments for related conditions, highlighting the compound's versatility in addressing diverse health issues.
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, inhibiting their activity. This binding can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural variations, molecular weights, and biological activities of N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide and related compounds:
Structure-Activity Relationships (SAR)
- Indole Substitutions: 5-Methyl vs.
- Benzamide Modifications : Hydroxylation (e.g., 3,4,5-trihydroxy) significantly boosts antioxidant activity, whereas halogenation may shift selectivity toward enzymatic or receptor targets .
Research Findings and Challenges
- Antimalarial Activity: The non-methylated analog () shows promise in vitro, but the 5-methyl derivative’s efficacy remains untested. Further studies could explore its pharmacokinetics and resistance profiles .
- Synthetic Challenges: Achieving regioselective substitutions (e.g., 5-methylindole synthesis) requires optimized reaction conditions to avoid byproducts, as noted in and .
Biological Activity
N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into the compound's synthesis, mechanisms of action, and various biological effects, supported by relevant data and research findings.
Synthesis
The synthesis of this compound typically involves several chemical reactions that allow for the introduction of the indole and benzamide moieties. Common methods include:
- Refluxing Indole with Benzoyl Chloride : This method involves the reaction of 5-methylindole with benzoyl chloride in the presence of a base to form the desired benzamide.
- Amine Coupling Reactions : Utilizing coupling agents to facilitate the formation of the amide bond between the indole derivative and benzamide.
These synthetic routes demonstrate the compound's accessibility for further modifications to enhance its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Receptors : It has been suggested that the indole moiety can modulate neurotransmitter receptors, affecting pathways related to mood and pain regulation.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells and inhibits proliferation. |
| Neurotransmitter Modulation | Interacts with serotonin receptors, potentially influencing mood disorders. |
| Enzyme Inhibition | Inhibits specific enzymes linked to cancer progression. |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds with similar structures can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy. The mechanisms involved include:
- Induction of Apoptosis : The compound promotes programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing further proliferation.
For example, a study demonstrated that related indole derivatives significantly inhibited the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression.
Neuropharmacological Effects
The interaction of this compound with serotonin receptors suggests potential applications in treating mood disorders and pain management. The modulation of these receptors can lead to improved therapeutic outcomes in conditions such as depression and anxiety .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Breast Cancer Study : In vitro studies showed that this compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation.
- Pain Management : Animal models indicated that administration of this compound led to significant reductions in pain responses, suggesting its utility as an analgesic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, and how can purity and yield be maximized?
- Methodology : The compound is synthesized via amide coupling between 2-(5-methyl-1H-indol-3-yl)ethylamine and benzoyl chloride. Key steps include:
- Catalytic hydrogenation for intermediate reduction (e.g., using Pd/C and H₂ in methanol) .
- Solvent selection : Dichloromethane (CH₂Cl₂) or toluene with pyridine as a base for coupling reactions .
- Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 400 MHz NMR for characterization) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for the indole NH (~10-12 ppm), aromatic protons (6.5-8.5 ppm), and methyl groups (2.3-2.5 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., m/z calculated for C₁₈H₁₈N₂O: 278.14) .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this compound?
- Strategy : Introduce substituents to the benzamide or indole moiety. For example:
- Triazole or thioether groups improve antimicrobial/anticancer activity .
- Methoxy or halogen substitutions on the benzamide ring modulate solubility and target binding .
- Case Study : Analogues with thiazole or pyridazine rings show 2-4x higher potency in kinase inhibition assays .
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Approach :
- Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls .
- Validate target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to proposed targets (e.g., kinases) .
- Re-evaluate purity : Impurities >5% can skew results; use HPLC-MS for batch consistency .
Q. What computational tools aid in predicting the compound’s mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or CDK2) .
- MD Simulations : GROMACS for 100-ns simulations to assess stability of ligand-protein complexes .
- ADMET Prediction : SwissADME to optimize pharmacokinetics (e.g., logP <3 for blood-brain barrier penetration) .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?
- Root Cause :
- Dose-dependent effects : Low doses (µM) may inhibit COX-2 (anti-inflammatory), while higher doses (mM) induce apoptosis via caspase-3 activation .
- Structural analogs : Minor changes (e.g., replacing benzamide with pyrimidine) shift activity profiles .
- Resolution : Perform dose-response assays across multiple cell types and validate with knockout models (e.g., COX-2⁻/− cells) .
Structure-Activity Relationship (SAR) Table
Experimental Design Considerations
- In vivo Models : Use zebrafish or murine xenografts for preliminary toxicity and efficacy testing .
- Positive Controls : Compare with tamoxifen (anticancer) or indomethacin (anti-inflammatory) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
